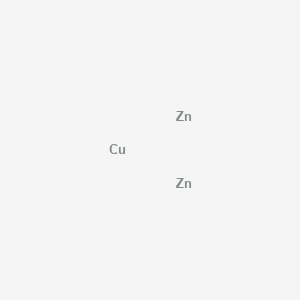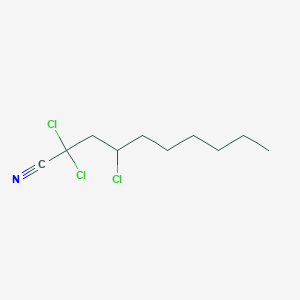
2,2,4-Trichlorodecanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trichlorodecanenitrile is an organic compound with the molecular formula C10H16Cl3N It is a nitrile derivative characterized by the presence of three chlorine atoms attached to a decane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichlorodecanenitrile typically involves the chlorination of decanenitrile. One common method is the reaction of decanenitrile with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2 and 4 positions of the decane chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of decanenitrile and chlorine gas into a reactor, with precise control over reaction parameters to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the industrial process.
化学反应分析
Types of Reactions
2,2,4-Trichlorodecanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,4-Trichlorodecanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,4-Trichlorodecanenitrile involves its interaction with molecular targets through its nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,2,4-Trichlorobutanenitrile: Similar structure but with a shorter carbon chain.
2,2,4-Trichloropentanitrile: Similar structure with a five-carbon chain.
2,2,4-Trichlorohexanenitrile: Similar structure with a six-carbon chain.
Uniqueness
2,2,4-Trichlorodecanenitrile is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility, reactivity, and potential applications. The presence of three chlorine atoms also imparts distinct reactivity patterns compared to other nitrile derivatives.
属性
CAS 编号 |
13026-81-8 |
|---|---|
分子式 |
C10H16Cl3N |
分子量 |
256.6 g/mol |
IUPAC 名称 |
2,2,4-trichlorodecanenitrile |
InChI |
InChI=1S/C10H16Cl3N/c1-2-3-4-5-6-9(11)7-10(12,13)8-14/h9H,2-7H2,1H3 |
InChI 键 |
VUBHDHVXFRDKCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CC(C#N)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


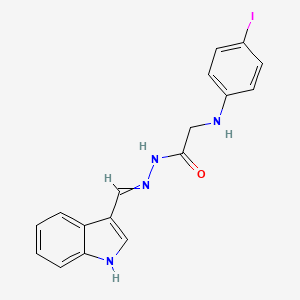


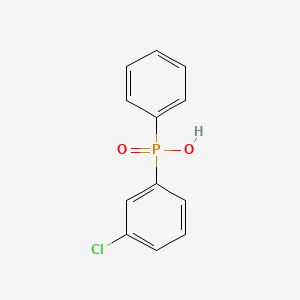

![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
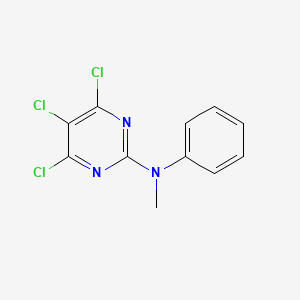
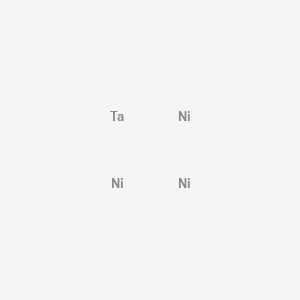
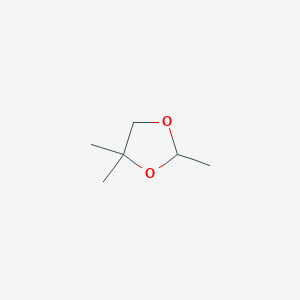

![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
